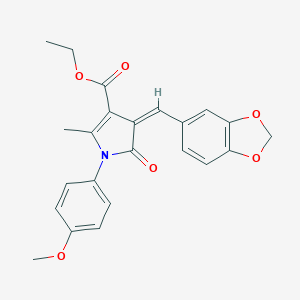
ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. It is a pyrrole derivative that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood. However, studies have suggested that it may act by inducing apoptosis in cancer cells, inhibiting the activity of inflammatory enzymes, and disrupting the bacterial membrane.
Biochemical and Physiological Effects:
Ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to exhibit different biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis in cancer cells, inhibit the activity of inflammatory enzymes, and disrupt the bacterial membrane. In vivo studies have shown that it can reduce tumor growth and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its poor solubility in water and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several potential future directions for the study of ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. These include:
1. Further investigation of its mechanism of action and structure-activity relationships to optimize its potency and selectivity.
2. Development of new synthetic methods and strategies to improve its yield, purity, and scalability.
3. Exploration of its potential as a lead compound for the development of new drugs for cancer, inflammation, and microbial infections.
4. Investigation of its potential as a building block for the synthesis of functional materials with specific properties and applications.
5. Study of its potential as a catalyst for different reactions, including asymmetric catalysis and green chemistry.
Conclusion:
Ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a promising chemical compound that has been studied for its potential application in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations have been investigated, and several potential future directions for its study have been identified. Further research is needed to fully understand its potential and to develop new applications for its use.
Méthodes De Synthèse
There are different methods for synthesizing ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. One of the most common methods involves the condensation of 4-methoxybenzaldehyde and 3,4-methylenedioxyphenylacetic acid, followed by cyclization and esterification. Other methods involve the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
Ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been studied for its potential application in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, it has been studied for its potential as an anticancer agent, as it has been found to exhibit cytotoxic activity against different cancer cell lines. It has also been studied for its potential as an anti-inflammatory and anti-microbial agent. In material science, it has been studied for its potential as a building block for the synthesis of functional materials. In catalysis, it has been studied for its potential as a catalyst in different reactions.
Propriétés
Nom du produit |
ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate |
|---|---|
Formule moléculaire |
C23H21NO6 |
Poids moléculaire |
407.4 g/mol |
Nom IUPAC |
ethyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(4-methoxyphenyl)-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C23H21NO6/c1-4-28-23(26)21-14(2)24(16-6-8-17(27-3)9-7-16)22(25)18(21)11-15-5-10-19-20(12-15)30-13-29-19/h5-12H,4,13H2,1-3H3/b18-11- |
Clé InChI |
ILUWZMULZHVXCJ-WQRHYEAKSA-N |
SMILES isomérique |
CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)OC)C |
SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)OC)C |
SMILES canonique |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![methyl (4Z)-4-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298914.png)
![methyl (4Z)-4-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-1-(3-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298915.png)
![methyl (4Z)-4-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-cyclohexyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298917.png)
![ethyl (4Z)-1-(4-chlorophenyl)-4-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298919.png)
![methyl 4-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-isopropyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298920.png)
![methyl 1-cyclohexyl-4-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298921.png)
![methyl (4Z)-4-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298922.png)
![5-[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298927.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298929.png)
![5-[(4-Ethoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B298930.png)